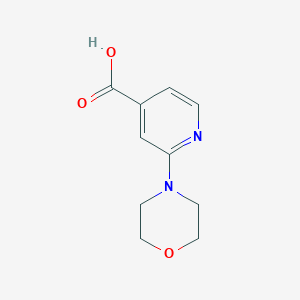

2-Morpholinoisonicotinic acid

Descripción general

Descripción

2-Morpholinoisonicotinic acid is a heterocyclic organic compound that belongs to the class of isonicotinic acids. It is a derivative of isonicotinic acid, which is a well-known precursor for the synthesis of various drugs. The molecular formula of this compound is C10H12N2O3, and it has a molecular weight of 208.22 g/mol . This compound has gained significant attention in recent years due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinoisonicotinic acid typically involves the reaction of isonicotinic acid with morpholine. One common method is the nucleophilic substitution reaction where isonicotinic acid is treated with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated systems to control temperature, pressure, and reaction time. The use of high-purity starting materials and efficient purification techniques ensures the consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Morpholinoisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The morpholine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

Reduction: Reduced derivatives such as amines.

Substitution: Substituted morpholine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Morpholinoisonicotinic acid has been investigated for its pharmacological properties, particularly as a potential anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects, which are crucial in treating various inflammatory conditions. For instance, studies have shown that certain derivatives can reduce carrageenan-induced edema in animal models, demonstrating their potential utility as non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Pharmacological Properties of this compound Derivatives

| Property | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant edema reduction | |

| Analgesic | Pain suppression in animal models | |

| Local anesthetic effect | Comparable to lidocaine |

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to this compound. For example, research on hydrazones derived from similar structures has shown promising antiviral activity against strains of influenza virus, suggesting that this compound may share similar mechanisms of action . The compound's ability to inhibit viral replication positions it as a candidate for further exploration in antiviral drug development.

Antimicrobial Applications

The antimicrobial activity of this compound has also been explored. It has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the context of rising antibiotic resistance, making it a potential alternative or adjunct to traditional antibiotics .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 µg/mL | |

| Escherichia coli | 21 µg/mL | |

| Pseudomonas aeruginosa | Not effective |

Drug Development and Formulation

The structural characteristics of this compound allow for various modifications that can enhance its bioavailability and therapeutic efficacy. Pharmaceutical formulations can be developed using this compound as a base or in combination with other active ingredients to create synergistic effects. The formulation strategies may include oral tablets, topical applications, or injectable solutions tailored for specific therapeutic uses .

Case Studies and Research Findings

Several case studies have documented the successful application of this compound in experimental settings:

- Anti-inflammatory Study : In a controlled study involving animal models, administration of 400 mg/kg of a derivative led to a significant reduction in inflammation markers compared to controls, establishing its potential role in treating chronic inflammatory diseases .

- Antiviral Efficacy : A study comparing the effects of various compounds revealed that derivatives of this compound exhibited antiviral activity comparable to established antiviral medications such as Tamiflu, indicating its potential for inclusion in antiviral therapy regimens .

Mecanismo De Acción

The mechanism of action of 2-Morpholinoisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. In cancer cells, it may induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

2-Morpholinoisonicotinic acid can be compared with other similar compounds, such as:

Isonicotinic acid: A precursor for the synthesis of various drugs, including isoniazid.

4-Morpholinopyridine: A compound with similar structural features but different biological activities.

2-Morpholinopyridine-4-carboxylic acid: Another derivative with potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of the morpholine ring and the isonicotinic acid moiety, which imparts distinct chemical and biological properties .

Actividad Biológica

2-Morpholinoisonicotinic acid (2-MINA) is a derivative of isonicotinic acid that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with 2-MINA, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

2-MINA is characterized by the presence of a morpholino group attached to the isonicotinic acid framework. The synthesis typically involves the reaction of isonicotinic acid with morpholine under specific conditions to yield the desired compound. The structural formula can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 2-MINA and its derivatives. For instance, research indicates that compounds derived from isonicotinic acid exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | MIC (μg/ml) |

|---|---|---|

| 2-MINA | E. coli | 25 |

| S. aureus | 15 | |

| P. aeruginosa | 30 |

The Minimum Inhibitory Concentration (MIC) values suggest that 2-MINA has moderate efficacy against these pathogens, comparable to standard antibiotics like ciprofloxacin .

Antitubercular Activity

The antitubercular potential of 2-MINA has been evaluated in relation to Mycobacterium tuberculosis. A study utilizing the Microplate Alamar Blue Assay (MABA) demonstrated that 2-MINA exhibits significant activity against M. tuberculosis, with an MIC value indicating effectiveness at concentrations as low as 50 µg/ml .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, 2-MINA has shown promise in anticancer applications. Research indicates that it may induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Some derivatives have been shown to block the cell cycle at the G0/G1 phase, which is critical for preventing cancer cell proliferation .

- Gene Expression Modulation : Compounds related to 2-MINA have been found to upregulate genes associated with drug metabolism, suggesting a potential for improved therapeutic efficacy when used in combination with other drugs .

Case Studies

- Antimicrobial Evaluation : In a comparative study, several derivatives of isonicotinic acid were synthesized and tested for their antibacterial properties. Among these, 2-MINA exhibited notable activity against S. aureus and E. coli, reinforcing its potential as an antimicrobial agent .

- Anticancer Activity : A study focusing on the cytotoxic effects of 2-MINA on HepG2 hepatocellular carcinoma cells revealed a dose-dependent response where higher concentrations led to increased cell death rates . This suggests that further exploration into its use as an anticancer agent could be warranted.

The mechanisms through which 2-MINA exerts its biological effects are still under investigation but may include:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key metabolic enzymes in bacteria and cancer cells.

- Interaction with Cellular Targets : Molecular docking studies indicate that 2-MINA can bind effectively to target proteins involved in viral replication and bacterial survival .

Propiedades

IUPAC Name |

2-morpholin-4-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOIVNZYILYGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376246 | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295349-64-3 | |

| Record name | 2-(Morpholin-4-yl)isonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=295349-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Morpholin-4-yl)isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.